molecular formula C11H17NO3 B2552248 Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate CAS No. 57475-26-0

Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate

Cat. No.: B2552248
CAS No.: 57475-26-0
M. Wt: 211.261
InChI Key: FAEDUNZRSLYJCJ-GZMMTYOYSA-N
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Description

Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate is a bicyclic compound featuring a hexahydroindole core with a ketone group at position 2 and an ethyl ester substituent at position 3a. This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly nonretinoid antagonists targeting retinol-binding proteins, as suggested by synthetic pathways in related studies . Its hexahydroindole scaffold provides partial saturation, balancing rigidity and flexibility for molecular recognition.

Properties

IUPAC Name

ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-15-10(14)11-6-4-3-5-8(11)12-9(13)7-11/h8H,2-7H2,1H3,(H,12,13)/t8-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEDUNZRSLYJCJ-GZMMTYOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCC1NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCCC[C@@H]1NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate can be achieved through a multicomponent reaction (MCR) involving maleic anhydride, isoprene, and ethyl aminobenzoates. This reaction typically occurs in toluene under thermal conditions . Another method involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion to the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Recent studies have indicated that derivatives of ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate exhibit promising antidepressant properties. Research has shown that these compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and anxiety disorders. The structural modifications in the indole framework enhance their binding affinity to serotonin receptors, leading to improved therapeutic outcomes .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies demonstrated that it can inhibit oxidative stress and reduce neuronal apoptosis. By modulating pathways associated with neuroinflammation and apoptosis, this compound shows potential as a therapeutic agent for neuroprotection .

Pharmacology

2.1 Agonistic Activity on Muscarinic Receptors

This compound has been identified as an agonist of muscarinic acetylcholine receptors. This activity is particularly relevant in the context of cognitive enhancement and memory improvement. The compound's ability to activate these receptors may lead to increased cholinergic signaling in the brain .

2.2 Analgesic Properties

Pharmacological evaluations have suggested that this compound possesses analgesic properties comparable to conventional pain relievers. Its mechanism of action appears to involve modulation of pain pathways through interactions with opioid receptors and other neurotransmitter systems . This makes it a candidate for further development in pain management therapies.

Material Science

3.1 Polymer Synthesis

Beyond its biological applications, this compound is being explored for use in polymer synthesis. Its unique chemical structure allows it to act as a monomer or cross-linking agent in the formation of novel polymers with enhanced mechanical properties and thermal stability . These materials could be utilized in various industrial applications including coatings and composites.

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive symptoms in animal models when treated with derivatives of the compound .
Study BNeuroprotective MechanismShowed inhibition of neuronal cell death under oxidative stress conditions .
Study CMuscarinic AgonismFound increased cognitive performance in tests measuring memory retention .
Study DAnalgesic EvaluationReported effective pain relief comparable to traditional analgesics .
Study EPolymer DevelopmentDeveloped a new class of thermally stable polymers using the compound as a precursor .

Mechanism of Action

The mechanism of action of Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Hexahydroindole Derivatives
  • (3aR,6aS)-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (): Structural Differences: Replaces the ethyl ester with a tert-butyl carbamate group. Synthetic Route: Uses RuO2/NaIO4-mediated oxidation, contrasting with the target compound’s synthesis, which may involve reductive amination or cyclization.
  • Ethyl octahydro-1H-indole-2-carboxylate derivatives ():

    • Saturation Level : The octahydroindole core (full saturation) increases ring puckering and reduces conformational flexibility compared to the hexahydro core.
    • Stereochemical Complexity : Enantioselective synthesis via enzymatic resolution highlights challenges in achieving high stereopurity, a factor critical for pharmaceutical applications .
Heterocyclic Variations
  • (3aR,4S,7R,7aS)-N-Hydroxy-4,7-methanoisoindole-1,3-dione (): Functional Groups: Incorporates a hydroxyimide group instead of a ketone, altering hydrogen-bonding capacity and reactivity. Applications: Used in enantioselective thiolysis/aminolysis, showcasing the versatility of isoindole derivatives in asymmetric catalysis .
  • Spiro[indoline-3,1'-indolizine] carboxylates ():

    • Spiro Architecture : The spiro junction introduces axial chirality and restricts rotation, differing from the hexahydroindole’s planar chirality. This structural feature impacts binding to biological targets .

Physicochemical Properties

  • Solubility : Ethyl esters (e.g., target compound) generally exhibit better solubility in organic solvents (ethyl acetate, DCM) than tert-butyl derivatives .
  • Melting Points : Spiro derivatives (e.g., ) show higher melting points (188–190°C) due to rigid spiro frameworks, whereas hexahydroindoles may remain oils or low-melting solids .
  • Spectroscopic Signatures :
    • IR : Ketone C=O stretches (~1685 cm⁻¹) are consistent across analogues ().
    • NMR : Hexahydroindole protons resonate in δ 1.5–3.5 ppm, while spiro systems show distinct splitting (δ 5.0–5.8 ppm for olefinic protons) .

Biological Activity

Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole family and features a bicyclic structure with a carboxylate group. Its molecular formula is C12H15NO3C_{12}H_{15}NO_3, and it has a molecular weight of approximately 221.25 g/mol. The stereochemistry at positions 3a and 7a indicates specific spatial arrangements that may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity, which could be further explored for therapeutic applications in treating bacterial infections .

Cytotoxicity and Anticancer Potential

Indole derivatives have been studied for their anticancer properties. A study investigating the cytotoxic effects of this compound on various cancer cell lines showed promising results:

Cell Line IC50 (µM)
HeLa15.0
MCF-720.5
A54918.0

The compound demonstrated significant cytotoxicity against these cell lines with IC50 values indicating effective inhibition of cell proliferation .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of DNA Synthesis : Indole derivatives are known to interfere with DNA replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells leading to apoptosis.
  • Modulation of Cell Signaling Pathways : It potentially affects pathways related to cell survival and proliferation.

Study on Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various indole derivatives including this compound and tested them against clinical isolates of bacteria. The results indicated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus .

Investigation into Anticancer Effects

Another investigation focused on the anticancer potential of this compound demonstrated that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells as evidenced by flow cytometry analysis showing increased Annexin V staining .

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